molecular formula C16H16N6O2S B274554 N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B274554
M. Wt: 356.4 g/mol
InChI Key: MZBSWOFNWIIBME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the oxazole family and has a triazole ring attached to it. The purpose of

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood. However, it has been suggested that the compound exerts its biological activity by inhibiting various enzymes involved in metabolic pathways. It has also been proposed that the compound may interact with cellular membranes and alter their permeability, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and inhibit the growth of various fungal and bacterial strains. It has also been shown to reduce the accumulation of amyloid-beta peptides in the brain, which are implicated in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in lab experiments is its broad spectrum of biological activity. It has been shown to have activity against various cancer cell lines, fungi, and bacteria. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research on N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. One direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as an inhibitor of enzymes involved in metabolic pathways, which may have implications for the treatment of various metabolic disorders. Additionally, further studies are needed to determine its toxicity profile and potential side effects in vivo.

Synthesis Methods

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the reaction of 5-methyl-3-aminooxazole with 4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol in the presence of acetic acid. The reaction occurs at room temperature and is completed within 24 hours. The product is purified by column chromatography and characterized by various spectroscopic techniques.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antifungal, and antibacterial activities. It has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases and as an inhibitor of enzymes involved in various metabolic pathways.

properties

Molecular Formula

C16H16N6O2S

Molecular Weight

356.4 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H16N6O2S/c1-3-8-22-15(12-4-6-17-7-5-12)19-20-16(22)25-10-14(23)18-13-9-11(2)24-21-13/h3-7,9H,1,8,10H2,2H3,(H,18,21,23)

InChI Key

MZBSWOFNWIIBME-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=NC=C3

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=NC=C3

Origin of Product

United States

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